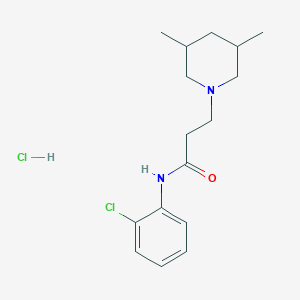
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride
説明
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride (CP-55940) is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been used in a variety of scientific research studies due to its ability to interact with the endocannabinoid system in the body.
作用機序
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride interacts with the endocannabinoid system in the body, specifically by binding to the CB1 receptor. This receptor is primarily found in the brain and is responsible for mediating the psychoactive effects of THC, the primary psychoactive component of cannabis. N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been shown to have a higher affinity for the CB1 receptor than THC, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and protect against brain damage caused by ischemia. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride in lab experiments is its ability to interact with the endocannabinoid system in a specific and predictable manner. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been extensively studied and its effects are well-documented. However, one limitation of using N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride is its potential to have psychoactive effects, which may complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride. One area of interest is its potential as a treatment for chronic pain. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride may have potential therapeutic applications for a variety of neurological disorders, including multiple sclerosis and epilepsy. Further research is also needed to better understand the long-term effects of N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride use, particularly with regards to its potential for addiction and abuse.
科学的研究の応用
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been used in a variety of scientific research studies, including those related to pain management, neuroprotection, and addiction. It has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential to protect against brain damage caused by ischemia. Additionally, N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-6-4-3-5-14(15)17;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVKYFFKDMTGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2Cl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(3,5-dimethyl-1-piperidinyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B3941410.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3941413.png)


![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B3941442.png)
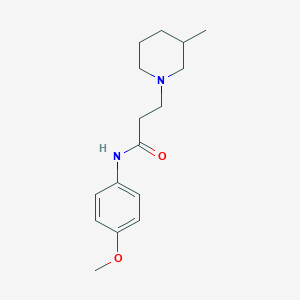
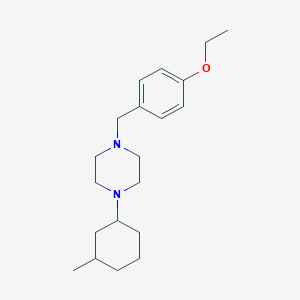
![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941463.png)
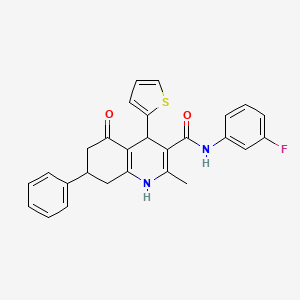
![3-(2-anilino-1,3-thiazol-4-yl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941473.png)
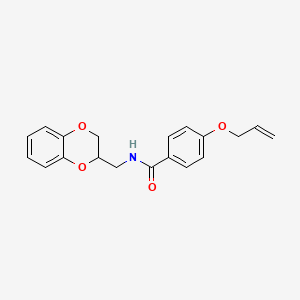

![N-(4-{[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3941492.png)